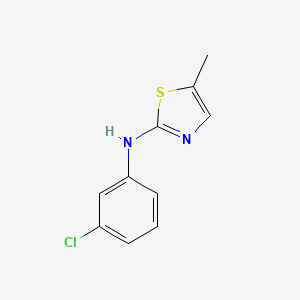
N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is widely used in scientific research to understand its mechanism of action and its potential applications in various fields. The purpose of
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It has also been shown to modulate the levels of various signaling molecules such as cAMP and calcium ions, which are involved in neurotransmitter release and cellular signaling.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. In neurobiology, this compound has been shown to modulate neurotransmitter release by inhibiting the activity of voltage-gated calcium channels and enhancing the activity of GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has several advantages and limitations for lab experiments. One of the advantages is that it is a highly potent compound with a low IC50 value, which makes it suitable for use in various assays. Another advantage is that it has a relatively simple chemical structure, which makes it easy to modify and optimize for specific applications. However, one of the limitations is that it can be toxic to cells at high concentrations, which can affect the results of experiments. Another limitation is that it can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and to identify specific targets and pathways that are affected by this compound. Another direction is to explore its potential applications in other fields such as infectious diseases and inflammation. Additionally, future research could focus on developing new derivatives and analogs of this compound with improved efficacy and selectivity. Overall, the research of N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
Synthesemethoden
The synthesis method of N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. This reaction results in the formation of 3-(2-bromoacetyl) aniline, which is then reacted with methyl isothiocyanate to obtain the final product, N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to have potential neuroprotective effects and to modulate neurotransmitter release. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-6-12-10(14-7)13-9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUTTOOIPRTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

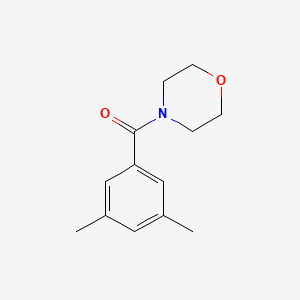
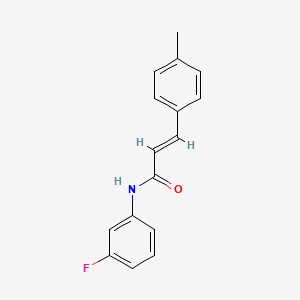
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
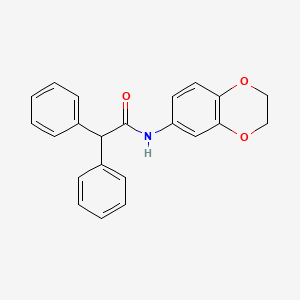

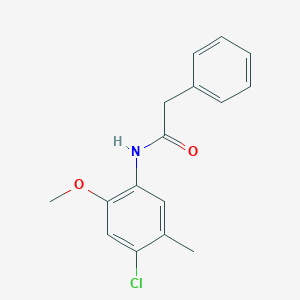

![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)

![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)

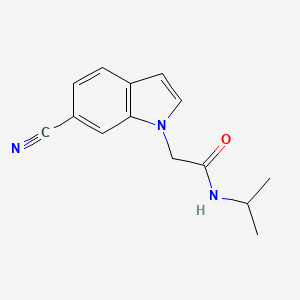
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)